3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
Description
Properties
CAS No. |
892738-40-8 |
|---|---|
Molecular Formula |
C24H19ClN2O6S |
Molecular Weight |
498.93 |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H19ClN2O6S/c1-33-17-7-2-14(3-8-17)13-26-23(29)15-4-11-19-20(12-15)27-24(30)22(21(19)28)34(31,32)18-9-5-16(25)6-10-18/h2-12H,13H2,1H3,(H,26,29)(H2,27,28,30) |
InChI Key |
UUPOJJDGGGMKFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a member of the quinoline family, known for its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Synthesis and Structural Characterization
This compound is synthesized through a multi-step chemical process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. The structure is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.
Biological Activities
The biological activity of this compound has been evaluated in several studies, demonstrating a range of pharmacological effects:
1. Antibacterial Activity
- The compound exhibits moderate to strong antibacterial activity against various bacterial strains. Notably, it shows effectiveness against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other strains .
- Minimum Inhibitory Concentration (MIC) assays indicate that the compound can inhibit bacterial growth at relatively low concentrations, which is critical for its potential therapeutic applications.
2. Anticancer Activity
- Research indicates that quinoline derivatives, including this compound, possess significant anticancer properties. Studies have shown cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) and other cancer types .
- The mechanism of action may involve oxidative stress-mediated DNA damage and inhibition of cell proliferation pathways .
3. Enzyme Inhibition
- The compound has been identified as a potent inhibitor of various enzymes, including acetylcholinesterase and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .
- Docking studies have elucidated the interaction between the compound and target enzymes, providing insights into its inhibitory mechanisms .
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives similar to this compound:
- Study 1 : A series of quinoline derivatives were synthesized and tested for their antibacterial and anticancer activity. Results indicated that modifications in the quinoline structure could enhance biological effectiveness .
- Study 2 : A comparative analysis was conducted on different substituted quinolines for their anticancer properties. The study highlighted that compounds with sulfonamide groups exhibited superior activity against various cancer cell lines .
Data Summary Table
| Biological Activity | Effectiveness | Target Organisms/Cells | Mechanism |
|---|---|---|---|
| Antibacterial | Moderate to Strong | Salmonella typhi, Bacillus subtilis | Cell wall synthesis inhibition |
| Anticancer | Significant | MDA-MB-231 (breast cancer) | DNA damage induction |
| Enzyme Inhibition | Potent | Acetylcholinesterase | Competitive inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in the literature. Below is a detailed comparison:
Core Structure and Functional Groups
Structural and Pharmacological Insights
Core Heterocycle Variations: The target’s 1,2-dihydroquinoline core () contrasts with the tetrahydropyrimidine in ’s compound (), which lacks the aromatic stability of quinoline but offers conformational flexibility.
Sulfonyl Group Positioning: The target’s 4-chlorophenylsulfonyl group at position 3 () is structurally analogous to the sulfonamido group in ’s compound (), suggesting shared interactions with sulfonamide-binding enzymes. Ibipinabant () features a dual chlorophenylsulfonyl motif but lacks the quinoline backbone, emphasizing the role of the pyrazole core in modulating selectivity.
Carboxamide Modifications: The 4-methoxybenzyl substituent in the target’s carboxamide () contrasts with the dimethyloxazole-sulfamoyl group in ’s chromene derivative (), which may reduce steric hindrance. ’s compound () replaces the benzyl group with a chlorophenoxy-phenyl moiety, enhancing lipophilicity.
Substituent Impact on Bioactivity :
- The hydroxy group at position 4 in the target () may improve solubility compared to the methoxymethyl group in ’s compound ().
- Fluorine atoms in ’s analog () could enhance metabolic stability but introduce electronegative effects absent in the target.
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Molecular Formula and Weight
| Compound | Molecular Formula | Molecular Weight (g/mol) | Evidence ID |
|---|---|---|---|
| Target Compound | C24H20ClN3O6S (calculated) | ~529.95 | |
| Compound | C24H20ClN3O5 | 465.90 | |
| Compound | C22H19ClN4O6S | 519.93 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
